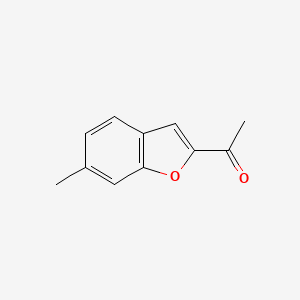

1-(6-Methylbenzofuran-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-9-6-10(8(2)12)13-11(9)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLPPHUAGUDZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(O2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 6 Methylbenzofuran 2 Yl Ethanone and Its Analogues

Conventional Synthetic Routes for Benzofuran (B130515) Ring Systems

The classical approaches to constructing the benzofuran nucleus have been well-established for decades, primarily relying on cyclization reactions of appropriately substituted precursors.

Cyclization Reactions in Benzofuran Core Formation

The formation of the benzofuran core predominantly involves intramolecular cyclization reactions. nih.govnih.gov These reactions typically proceed through the formation of a carbon-oxygen bond between a hydroxyl group and a suitably positioned reactive carbon center. A variety of starting materials and reaction conditions have been explored to facilitate this key ring-closing step. Common strategies include the acid-catalyzed cyclization of α-phenoxy ketones and the base-mediated cyclization of o-hydroxyaryl derivatives. The efficiency and regioselectivity of these cyclizations are often influenced by the nature of the substituents on the aromatic ring and the side chain.

Reaction Pathways Involving O-Hydroxyacetophenones and Chloroacetone (B47974)

A direct and widely employed method for the synthesis of 2-acetylbenzofurans, including 1-(6-methylbenzofuran-2-yl)ethanone, involves the reaction of an o-hydroxyacetophenone with chloroacetone. researchgate.net In a recent study, various derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone were synthesized using this approach, starting from the corresponding substituted or unsubstituted o-hydroxyacetophenones and chloroacetone. researchgate.net

The reaction mechanism typically proceeds in two steps:

O-alkylation: The phenolic hydroxyl group of the o-hydroxyacetophenone attacks the electrophilic carbon of chloroacetone in the presence of a base, leading to the formation of an ether intermediate.

Intramolecular Cyclization: The subsequent intramolecular aldol-type condensation, often promoted by the same basic conditions, results in the formation of the furan (B31954) ring and the final benzofuran product.

Catalyst-Assisted Approaches (e.g., K₂CO₃-Mediated Reactions, KOH-Mediated Methods)

The use of catalysts is crucial in promoting the synthesis of benzofurans by enhancing reaction rates and improving yields.

Potassium Carbonate (K₂CO₃)-Mediated Reactions: Potassium carbonate is a commonly used base for the synthesis of benzofurans. nih.govnih.gov It facilitates the initial O-alkylation of phenols with α-halo ketones. For instance, the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides has been achieved using potassium carbonate to generate benzofuran derivatives. nih.gov In another example, K₂CO₃ was used in the synthesis of 3-amino-2-aroyl benzofurans, although this method required longer reaction times compared to other bases like cesium carbonate. nih.gov

Potassium Hydroxide (B78521) (KOH)-Mediated Methods: Potassium hydroxide is another effective base for promoting benzofuran synthesis. A method for the direct production of flavone (B191248) from o-benzoyloxyacetophenone utilizes pulverized potassium hydroxide to facilitate the rearrangement to o-hydroxydibenzoylmethane, a key intermediate that subsequently cyclizes to form the flavone core. orgsyn.org

Modernized Synthetic Techniques for Improved Reaction Kinetics and Yields

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, modern synthetic techniques have been developed. These methods often offer improved reaction kinetics, higher yields, and greater efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. beilstein-journals.orgresearchgate.netnih.gov The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzofurans. For example, a microwave-assisted, one-pot synthesis of polyfluorinated 2-benzylthiobenzothiazoles was developed, offering good to excellent yields in short reaction times (14-21 minutes). nih.gov Similarly, an innovative, sustainable approach to synthesizing hydantoins directly from amino acids employs a microwave-assisted, one-pot method, resulting in yields ranging from 34% to 89%. beilstein-journals.org

Phase Transfer Catalysis (PTC) in Benzofuran Synthesis

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). This is achieved by using a phase transfer catalyst, which transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.

A study reported the use of phase-transfer-catalyzed intramolecular cyclization of ortho-alkynyl phenyl ether derivatives for the synthesis of 2,3-disubstituted benzo[b]furans. acs.org This method provides an efficient route to these compounds.

Research Findings on Synthetic Methodologies

| Method | Starting Materials | Catalyst/Reagent | Key Features | Reference |

| Conventional Cyclization | o-hydroxyacetophenone, chloroacetone | Base (e.g., K₂CO₃, KOH) | Well-established, direct route to 2-acetylbenzofurans. | researchgate.net |

| K₂CO₃-Mediated Synthesis | Hydroxyl-substituted aryl alkynes, sulfur ylides | K₂CO₃ | Catalyst-free synthesis of benzofuran heterocycles. | nih.gov |

| KOH-Mediated Synthesis | o-benzoyloxyacetophenone | KOH | Rearrangement and cyclization to form flavone core. | orgsyn.org |

| Microwave-Assisted Synthesis | Amino acids | Microwave irradiation | Rapid, eco-friendly, one-pot synthesis of hydantoins. | beilstein-journals.org |

| Phase Transfer Catalysis | ortho-alkynyl phenyl ether derivatives | Phase transfer catalyst | Efficient intramolecular cyclization for 2,3-disubstituted benzofurans. | acs.org |

Copper(I) Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Benzofuran Hybrid Construction

The Copper(I) Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its reliability, high yield, and selectivity in creating 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgresearchgate.net This reaction covalently links a terminal alkyne and an azide (B81097) with remarkable efficiency, often under mild, aqueous conditions. nih.govtaylorfrancis.com The CuAAC reaction is significantly faster than the thermal equivalent, with a rate increase of up to 10⁷ times. nih.gov

In the context of benzofuran chemistry, CuAAC is a powerful tool for constructing hybrid molecules that incorporate both a benzofuran scaffold and a triazole ring. These hybrid structures are of significant interest due to the combined biological activities of both heterocyclic systems. The synthesis of these hybrids typically begins with the preparation of a benzofuran molecule bearing either an azide or a terminal alkyne functionality. This is then reacted with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst.

A general synthetic route involves the reaction of a benzofuran derivative, such as 5-bromobenzofuran-2-carbohydrazide, with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized to a 1,2,4-triazole-3-thione. Subsequent reaction with a suitable electrophile, such as a 2-bromo-N-phenylacetamide, yields the final benzofuran-triazole hybrid. nih.gov Various synthetic methodologies, including conventional heating, microwave irradiation, and ultrasound, can be employed to facilitate these transformations, often leading to high yields and shorter reaction times. nih.gov

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. nih.gov To maintain the copper in its active +1 oxidation state, a reducing agent like sodium ascorbate (B8700270) is often added to the reaction mixture, especially when starting with a copper(II) salt, to prevent oxidative coupling of the alkyne. nih.gov

The versatility of the CuAAC reaction allows for the creation of a diverse library of benzofuran-triazole hybrids by varying the substituents on both the benzofuran and the reaction partner. nih.gov This modular approach is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Strategic Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. These derivatization strategies are crucial for fine-tuning the biological and material properties of the parent compound.

Halogenation of Benzofuran Derivatives (e.g., Bromination at Methyl Group or Benzene (B151609) Ring)

Halogenation, particularly bromination, is a key strategy for modifying benzofuran derivatives. The introduction of bromine atoms can occur at either the methyl group attached to the benzofuran ring or directly on the benzene portion of the scaffold. nih.gov The position of bromination is critical and can significantly influence the biological activity of the resulting compounds. nih.gov

For instance, bromination of the methyl group at position 3 of the benzofuran ring has been shown to enhance cytotoxic activity against certain cancer cell lines. nih.gov This type of reaction can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride. nih.gov

Alternatively, bromination of the benzene ring can be accomplished using molecular bromine in a suitable solvent like acetic acid or chloroform (B151607). nih.gov The specific conditions can lead to mono-, di-, or even tri-bromo derivatives. jocpr.com For example, the reaction of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid with bromine in acetic acid can lead to bromination at the 4-position of the benzofuran ring. nih.gov

It has been observed that the introduction of a bromine atom to either a methyl or acetyl group on the benzofuran system can increase its cytotoxicity. nih.govresearchgate.net The choice of brominating agent and reaction conditions allows for a degree of control over the regioselectivity of the halogenation. Phenyltrimethylammonium tribromide (PTT) has been reported as a greener and more selective reagent for the bromination of the acetyl group of 2-acetyl benzofurans, yielding 2-bromoacetyl benzofurans. jocpr.com

| Starting Material | Reagent | Position of Bromination | Product | Reference |

| Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate | NBS, CCl₄ | Methyl group at C2 | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | nih.gov |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | Br₂, Acetic Acid | Benzene ring at C4 | 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide | nih.gov |

| 2-Acetyl benzofuran | Phenyltrimethylammonium tribromide (PTT) | Acetyl group | 2-Bromoacetyl benzofuran | jocpr.com |

Claisen–Schmidt Condensation for Chalcone (B49325) Analogues

The Claisen-Schmidt condensation is a fundamental reaction in organic synthesis used to prepare chalcones, which are α,β-unsaturated ketones. This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone with another carbonyl compound. In the context of this compound, the acetyl group serves as the ketone component, which can react with various aromatic aldehydes to yield a diverse range of benzofuran-based chalcones. nih.gov

The synthesis is typically carried out by reacting this compound with a substituted aldehyde in the presence of a base such as potassium hydroxide (KOH) or piperidine (B6355638) in a solvent like ethanol (B145695). nih.govresearchgate.net The reaction can also be performed under solvent-free conditions using microwave irradiation, which can lead to shorter reaction times and improved yields. researchgate.net

These benzofuran-chalcone hybrids are of significant interest due to their potential biological activities. nih.gov The diverse substitution patterns possible on the aromatic aldehyde allow for the generation of a large library of compounds for screening purposes.

| Ketone | Aldehyde | Catalyst | Product | Reference |

| 2-Acetylbenzofuran | Substituted aromatic aldehydes | KOH, Ethanol | Benzofuran-chalcone derivatives | nih.gov |

| 2-Acetylbenzofuran | Substituted aromatic aldehydes | Piperidine, Ethanol | Benzofuran-chalcone derivatives | researchgate.net |

| 2-Acetylbenzofuran | Substituted aldehydes | Solvent-free, microwave irradiation | Chalcones | researchgate.net |

Mannich Reaction Applications for β-Amino Carbonyl Compounds

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, also known as Mannich bases. derpharmachemica.comdoi.org These compounds are valuable intermediates in the synthesis of various pharmaceuticals and natural products. derpharmachemica.com

In the case of this compound, the α-methyl protons of the acetyl group are acidic enough to act as the active hydrogen component. The reaction with an aldehyde and an amine, often catalyzed by an acid or a base, leads to the formation of a β-amino-β'-(6-methylbenzofuran-2-oyl) derivative. derpharmachemica.com

The synthesis of β-amino carbonyl compounds can be achieved through a one-pot, three-component strategy, which allows for significant structural diversity. derpharmachemica.com Catalysts such as cerium(III) chloride heptahydrate have been used to facilitate Mannich-type reactions for the synthesis of novel β-amino carbonyl compounds. doi.org Solvent-free conditions can also be employed, offering an environmentally friendly approach to these valuable compounds. rsc.org

| Ketone | Aldehyde | Amine | Catalyst | Product | Reference |

| Aromatic Ketone | Aromatic Aldehyde | Aromatic Amine | Sulphamic acid | β-amino carbonyl compound | derpharmachemica.com |

| Cyclohexanone | Benzaldehyde derivatives | Aniline | CeCl₃·7H₂O | Mono- and bis-β-amino carbonyl compounds | doi.org |

| Oxabornene | Amines | None (solvent-free) | Oxanorbornene β-amino esters | rsc.org |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl group (aldehyde or ketone) reacts with an active methylene (B1212753) compound in the presence of a basic catalyst, typically a weak amine. wikipedia.org This reaction is followed by a dehydration step to produce an α,β-unsaturated product. wikipedia.org

For this compound, the carbonyl group of the acetyl moiety can react with various active methylene compounds. These active methylene compounds typically have the structure Z-CH₂-Z', where Z and Z' are electron-withdrawing groups such as -CN, -COOR, or -COR. wikipedia.org Examples of suitable active methylene compounds include malononitrile, ethyl cyanoacetate, and diethyl malonate.

The reaction is generally catalyzed by a weak base like piperidine or pyridine (B92270). The use of a strong base is avoided as it could lead to the self-condensation of the ketone. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.org

Synthesis of Pyrazole (B372694), Oxime, and Hydrazone Derivatives

The carbonyl group of this compound is a key functional handle for the synthesis of a variety of heterocyclic derivatives, including pyrazoles, oximes, and hydrazones.

Pyrazole Derivatives: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized from this compound through a multi-step process. A common route involves the initial conversion of the ketone to a chalcone via a Claisen-Schmidt condensation with an appropriate aldehyde. jocpr.com The resulting chalcone is then reacted with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, in a suitable solvent like ethanol with a catalytic amount of acid. jocpr.comresearchgate.net This cyclization reaction leads to the formation of the pyrazole ring.

Oxime Derivatives: Oximes are formed by the reaction of a ketone with hydroxylamine (B1172632) or its salts. The reaction of this compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) in a solvent such as ethanol would yield the corresponding oxime derivative.

Hydrazone Derivatives: Hydrazones are synthesized by the condensation of a ketone with a hydrazine derivative. researchgate.netnih.gov For example, reacting this compound with phenylhydrazine (B124118) in ethanol, often with a catalytic amount of acid, produces the corresponding phenylhydrazone. researchgate.netmdpi.com A variety of substituted hydrazines can be used to generate a library of hydrazone derivatives. scispace.com These compounds have shown potential as antimicrobial agents. scispace.com

| Starting Material | Reagent | Product Type | Reference |

| Benzofuran Chalcone | Nicotinic acid hydrazide | Pyrazole | jocpr.com |

| 1-(Benzofuran-2-yl)ethanone | 2,4,6-Trichlorophenylhydrazine | Hydrazone | researchgate.netmdpi.com |

| Benzofuran Chalcone | Phenylhydrazine hydrochloride | Hydrazone | scispace.com |

Advanced Purification and Isolation Techniques for Synthesized Benzofuran Compounds

The purification of newly synthesized benzofuran derivatives is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts. A combination of techniques is often employed to achieve high purity.

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. mdpi.comgoogle.com The choice of solvent is crucial and is determined by the solubility characteristics of the target compound and its impurities. For benzofuran derivatives, various solvent systems have been successfully employed. After filtration of the crude product, it is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals with higher purity. mdpi.com

Table 3: Recrystallization Solvents for Benzofuran Derivatives

| Solvent System | Compound Type | Reference |

|---|---|---|

| Ethanol | Benzofuran-triazole hybrids | mdpi.com |

| Petroleum ether-ethyl acetate | 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | asianpubs.orgresearchgate.net |

| Aqueous Methanol | General benzofuran derivatives | google.com |

| Methanol-Acetone | General benzofuran derivatives | google.com |

Silica (B1680970) gel column chromatography is a cornerstone of purification in synthetic organic chemistry, used to separate components of a mixture based on their differential adsorption to the stationary phase (silica gel). teledynelabs.com The mixture is loaded onto the top of a column packed with silica gel, and a solvent or solvent mixture (the mobile phase or eluent) is passed through the column. teledynelabs.comresearchgate.net Compounds with lower polarity generally travel down the column faster. researchgate.net For benzofuran derivatives, common eluents include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane (B109758). researchgate.netnih.govrsc.org The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the desired compound. researchgate.net

Table 4: Eluent Systems for Silica Gel Chromatography of Benzofurans

| Eluent System (v/v) | Compound Type | Reference |

|---|---|---|

| Hexane / Ethyl Acetate (e.g., 80:20) | Dimethyl-6,7-benzofuranone (similar structure) | researchgate.net |

| Petroleum Ether / Ethyl Acetate (e.g., 5:1) | Benzofuran-spiroindenone derivatives | nih.gov |

| Hexane / Dichloromethane (e.g., 10:1) | 3-butyl-2-(ethylthio)-4,7-dimethylbenzo[b]furan | rsc.org |

| Ethyl Acetate / Hexane (gradient) | General benzofuran amides | google.com |

Work-up procedures following a chemical reaction typically involve extraction and solvent evaporation to isolate the crude product before final purification. google.comrsc.org After quenching the reaction, the mixture is often diluted with water and extracted with an immiscible organic solvent like dichloromethane (DCM) or ether. google.comrsc.orgnih.gov The organic layers are combined, washed with water or brine to remove inorganic impurities, and then dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). google.comrsc.orgnih.gov Finally, the solvent is removed from the dried organic extract, commonly using a rotary evaporator under reduced pressure, to yield the crude product. rsc.orggoogle.comnih.gov

Advanced Computational and Theoretical Investigations of 1 6 Methylbenzofuran 2 Yl Ethanone Analogues

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the geometric and electronic properties of benzofuran (B130515) systems.

To obtain meaningful theoretical data, the initial step involves the optimization of the molecular geometry. This process seeks to find the lowest energy conformation of the molecule. For benzofuran derivatives, such as 1-benzofuran-2-carboxylic acid, DFT calculations are often performed using hybrid functionals like B3LYP. researchgate.net The choice of basis set is also critical; for instance, the 6-31G(d,p) basis set is commonly used to provide a good description of the electronic distribution. researchgate.net The optimized geometric parameters, including bond lengths and angles, can then be compared with experimental data from techniques like X-ray diffraction to validate the computational model. researchgate.net For example, in a study on 1-benzofuran-2-carboxylic acid, the calculated geometric parameters were found to be in good agreement with experimental values. researchgate.net

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Benzofuran Analogue

| Parameter | Bond/Angle | Experimental Value (Å/°) | Calculated Value (B3LYP/6-31G(d,p)) (Å/°) |

| Bond Length | C7-C14 | 1.457(2) | 1.466 |

| Bond Length | C14-O15 | 1.252(19) | 1.221 |

| Bond Length | C14-O16 | 1.278(18) | 1.353 |

| Bond Angle | O1-C1-C6 | 121.7(2) | 121.8 |

| Bond Angle | C3-C4-C5 | 118.0(2) | 118.2 |

| Data sourced from a study on 1-benzofuran-2-carboxylic acid. researchgate.net |

Understanding the behavior of molecules upon absorption of light is crucial for applications in materials science and photochemistry. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. This approach can predict the vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry. For conjugated molecules like benzofuran derivatives, TD-DFT can elucidate how substituents affect the electronic transitions. For example, studies on naphthalene (B1677914) derivatives have shown that both electron-donating and electron-withdrawing groups can lower the vertical excitation energy by narrowing the HOMO-LUMO gap. semanticscholar.org This type of analysis is instrumental in designing molecules with specific photophysical properties.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. For analogues of 1-(6-methylbenzofuran-2-yl)ethanone, docking simulations can provide insights into their potential as enzyme inhibitors. For example, in studies of tyrosinase inhibitors, docking simulations have been used to identify key interactions, such as hydrogen bonds, between the inhibitor and amino acid residues in the active site of the enzyme. nih.govresearchgate.net These simulations can help rationalize the structure-activity relationships observed in a series of compounds and guide the design of more potent inhibitors. nih.gov The results of docking studies are often presented as a docking score, which estimates the binding affinity, and a visual representation of the binding mode.

Quantum Chemical Descriptors and Advanced Electronic Structure Analysis

Beyond geometry and excited states, a deeper understanding of a molecule's electronic structure can be gained through the analysis of various quantum chemical descriptors.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For benzofuran derivatives, FMO analysis can reveal how different substituents influence their reactivity. semanticscholar.org For instance, DFT calculations on 1-benzofuran-2-carboxylic acid have determined the HOMO and LUMO energies to be -6.367 eV and -1.632 eV, respectively, resulting in a HOMO-LUMO gap of 4.735 eV. researchgate.net This information is valuable for predicting the types of reactions the molecule is likely to undergo.

Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for a Benzofuran Analogue

| Parameter | Value (eV) |

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Global Hardness (η) | 2.367 |

| Chemical Potential (µ) | -3.999 |

| Global Electrophilicity (ω) | 3.374 |

| Data sourced from a study on 1-benzofuran-2-carboxylic acid. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.defaccts.dewisc.edu This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the delocalization of electron density, which is a measure of electronic conjugation and hyperconjugation. wisc.edu The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For benzofuran systems, NBO analysis can reveal the nature of the intramolecular charge transfer and the stability arising from electron delocalization. For example, it can describe the polarization of σ-bonds, such as the C-O bond, by detailing the contribution of each atom's hybrid orbitals to the bond. uni-muenchen.de This level of detail is crucial for understanding the subtle electronic effects that govern the molecule's properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for understanding and predicting the reactive behavior of a molecule, as it illustrates the regions that are electron-rich or electron-poor. The MEP map is plotted onto the surface of the molecule's total electron density.

In MEP analysis, different colors are used to represent varying levels of electrostatic potential. researchgate.net Typically, red indicates regions of high electron density, which are the most negative potential and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue represents areas of low electron density, corresponding to the most positive potential and indicating sites prone to nucleophilic attack. researchgate.net Intermediate potential values are shown in a spectrum of colors, such as orange, yellow, and green, with green often representing neutral or near-zero potential regions. researchgate.net This visual representation helps in identifying potential sites for hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net

For analogues of this compound, the MEP map would likely show the most negative potential (red) localized around the oxygen atom of the carbonyl group (C=O), highlighting its role as a primary site for electrophilic interactions. The oxygen atom within the benzofuran ring would also exhibit negative potential. The aromatic ring and methyl group would display varying potentials, influencing how the analogue interacts with biological targets. Understanding these electrostatic landscapes is crucial for designing molecules with specific interaction profiles.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) properties refer to the changes in the optical characteristics of a material when it interacts with intense electromagnetic fields, such as those from a laser. Organic molecules, particularly those with extended π-conjugated systems, have garnered significant interest for their potential applications in NLO materials, which are vital for technologies like optical data storage, image processing, and optoelectronics. nih.govmdpi.com

Computational chemistry provides powerful tools to predict the NLO response of molecules. Key parameters calculated include:

Linear Polarizability (⟨α⟩): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Responsible for second-order NLO effects like second-harmonic generation. A high β value is desirable for NLO applications.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

The NLO properties of this compound analogues can be predicted using quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov The structure of these analogues, featuring an electron-donating benzofuran ring system connected to an electron-accepting acetyl group, creates an intramolecular charge transfer (ICT) system. This ICT is a key factor for a significant NLO response. mdpi.com By modifying substituents on the benzofuran ring, the donor-acceptor strength can be tuned to enhance the NLO properties. Computational studies can screen various analogues to identify candidates with the highest predicted hyperpolarizability values, guiding experimental efforts toward the most promising materials. nih.gov

Table 1: Predicted Nonlinear Optical (NLO) Properties of Hypothetical this compound Analogues

| Compound | Analogue Modification | Predicted ⟨α⟩ (esu) | Predicted β (esu) | Predicted γ (esu) |

| 1 | Parent Compound | 2.50 x 10⁻²³ | 8.50 x 10⁻³¹ | 1.20 x 10⁻³⁶ |

| 2 | Addition of -NO₂ | 2.85 x 10⁻²³ | 1.50 x 10⁻³⁰ | 2.15 x 10⁻³⁶ |

| 3 | Addition of -NH₂ | 2.70 x 10⁻²³ | 1.10 x 10⁻³⁰ | 1.80 x 10⁻³⁶ |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak, non-covalent interactions within a single molecule or between multiple molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular conformation, stability, and intermolecular recognition.

The NCI analysis is typically based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). A common visualization method involves creating a 2D plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). researchgate.net This is complemented by a 3D visualization where isosurfaces of the RDG are colored to indicate the nature of the interaction:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, delocalized interactions, characteristic of van der Waals forces.

Red: Strong, repulsive interactions, indicating steric clashes or ring strain.

In Silico Absorption, Distribution, and Metabolism (ADME) Predictions

In silico ADME prediction is a crucial step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov These computational models predict how a potential drug will be absorbed, distributed throughout the body, metabolized by enzymes, and finally excreted. nih.gov By identifying compounds with poor ADME profiles early on, researchers can focus resources on more promising candidates, reducing the time and cost of development. nih.govnih.gov

Key parameters evaluated in in silico ADME studies include:

Lipinski's Rule of Five: A set of guidelines to assess the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that comply with this rule are more likely to be orally bioavailable. nih.gov

Veber's Rule: This rule suggests that good oral bioavailability is also associated with a low number of rotatable bonds and a small polar surface area, which are indicators of molecular flexibility and polarity. nih.gov

Predicted Absorption: The percentage of the compound that is predicted to be absorbed from the gut into the bloodstream. nih.gov

For analogues of this compound, in silico tools can predict their potential as drug candidates. By analyzing the structural features of different analogues, computational models can estimate their ADME properties. For example, adding polar groups might increase water solubility but could also negatively impact membrane permeability. These predictions help guide the synthetic modification of the lead compound to optimize its pharmacokinetic profile.

Table 2: Predicted ADME Properties for this compound Analogues

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violation | Predicted Absorption (%) |

| MBE-1 (Parent) | 188.21 | 2.5 | 0 | 2 | 0 | 88 |

| MBE-2 (-OH) | 204.21 | 2.2 | 1 | 3 | 0 | 85 |

| MBE-3 (-Cl) | 222.65 | 3.1 | 0 | 2 | 0 | 90 |

| MBE-4 (-NH2) | 203.23 | 2.0 | 1 | 3 | 0 | 84 |

Computational Approaches for Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is the study of how the chemical structure of a molecule influences its biological activity. nih.gov Computational methods have become indispensable for systematically exploring the SAR of a series of compounds. nih.gov These approaches aim to identify the key structural features responsible for a molecule's potency and selectivity, thereby guiding the design of more effective analogues. nih.govrsc.org

One powerful computational technique for SAR analysis is the use of "combinatorial analogue graphs" (CAGs). This method involves representing an analogue series as a graph where nodes correspond to chemical scaffolds and edges represent substitutions at different sites. nih.gov By analyzing the activity data across the series in the context of this graph, it is possible to:

Identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency, highlighting critical substitution points.

Determine which substitution sites have the most significant impact on biological activity. researchgate.net

Recognize "SAR holes," which are unexplored combinations of substituents that may lead to potent compounds. nih.gov

For this compound analogues, a computational SAR analysis would involve systematically evaluating how modifications at various positions on the benzofuran ring and the acetyl side chain affect a specific biological endpoint (e.g., enzyme inhibition). This analysis can reveal, for example, that a bulky substituent at the 6-position is detrimental to activity, while a hydrogen bond donor at the 5-position enhances it. Such insights provide a rational basis for the next cycle of molecular design in a lead optimization campaign. nih.gov

Pharmacological and Biological Investigations of 1 6 Methylbenzofuran 2 Yl Ethanone Derivatives

Anticancer and Cytotoxic Activity Studies

The anticancer potential of 1-(6-methylbenzofuran-2-yl)ethanone derivatives has been primarily evaluated through their cytotoxic effects on a wide range of human cancer cell lines. nih.govnih.gov These studies aim to identify compounds with high potency and selectivity against cancerous cells while minimizing harm to normal, healthy cells. nih.govnih.gov

In Vitro Cytotoxicity Assays (e.g., MTT Assay, Trypan Blue Assay)

The cytotoxicity of these derivatives is commonly assessed using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the trypan blue exclusion assay. nih.govresearchgate.net The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability. nih.govnih.gov A decrease in metabolic activity in the presence of a compound suggests a reduction in cell proliferation or an increase in cell death. nih.gov For instance, the MTT assay was employed to determine the half-maximal inhibitory concentration (IC₅₀) values of various derivatives, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. nih.govnih.gov

The trypan blue assay is another method used to differentiate viable from non-viable cells. nih.govresearchgate.net This assay is based on the principle that viable cells possess intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue. researchgate.net This method has been used to confirm the antiproliferative properties of promising benzofuran (B130515) derivatives identified through initial screening assays like the MTT assay. nih.govresearchgate.net

Cell Line Specificity and Potency Assessment (IC₅₀ Values)

The cytotoxic activity of this compound derivatives has been tested against a diverse panel of human cancer cell lines to assess their potency and specificity. These cell lines include those derived from various cancer types, providing a broad spectrum of their potential therapeutic applications.

Notably, certain brominated derivatives have demonstrated significant and selective cytotoxicity. For example, compounds designated as 6 and 8 in one study showed selective action towards the chronic myelogenous leukemia cell line K562, with IC₅₀ values of 2.59 µM and high therapeutic indices, indicating a favorable safety profile. nih.govsemanticscholar.org In another study, a brominated derivative, compound 8 , exhibited strong anticancer potential against several cell lines, with IC₅₀ values of 3.5 µM in A549 (lung cancer), 3.8 µM in HepG2 (liver cancer), and 10.8 µM in SW620 (colon cancer). nih.gov Its chlorinated counterpart, compound 7 , was most effective against A549 cells with an IC₅₀ of 6.3 µM. nih.gov

The table below summarizes the IC₅₀ values for selected this compound derivatives against various cancer cell lines, as reported in the literature.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 6 | K562 | Chronic Myelogenous Leukemia | 2.59 ± 0.88 | semanticscholar.org |

| Compound 8 | K562 | Chronic Myelogenous Leukemia | 2.59 ± 0.88 | semanticscholar.org |

| Compound 8 | A549 | Lung Carcinoma | 3.5 ± 0.6 | nih.gov |

| Compound 8 | HepG2 | Hepatocellular Carcinoma | 3.8 ± 0.5 | nih.gov |

| Compound 7 | A549 | Lung Carcinoma | 6.3 ± 2.5 | nih.gov |

| Compound 7 | HepG2 | Hepatocellular Carcinoma | 11 ± 3.2 | nih.gov |

| Compound 8 | SW620 | Colorectal Adenocarcinoma | 10.8 ± 0.9 | nih.gov |

| Compound 5 | K562 | Chronic Myelogenous Leukemia | 14.6 ± 3.5 | semanticscholar.org |

| Compound 1c | K562 | Chronic Myelogenous Leukemia | Significant | nih.gov |

| Compound 1e | K562 | Chronic Myelogenous Leukemia | Significant | nih.gov |

| Compound 2d | K562 | Chronic Myelogenous Leukemia | Significant | nih.gov |

| Compound 3a | K562 | Chronic Myelogenous Leukemia | Significant | nih.gov |

| Compound 3d | K562 | Chronic Myelogenous Leukemia | Significant | nih.gov |

| Compound 1c | MOLT-4 | Acute Lymphoblastic Leukemia | Significant | nih.gov |

| Compound 1e | MOLT-4 | Acute Lymphoblastic Leukemia | Significant | nih.gov |

| Compound 2d | MOLT-4 | Acute Lymphoblastic Leukemia | Significant | nih.gov |

| Compound 3a | MOLT-4 | Acute Lymphoblastic Leukemia | Significant | nih.gov |

| Compound 3d | MOLT-4 | Acute Lymphoblastic Leukemia | Significant | nih.gov |

| Compound 6 | PC3 | Prostate Cancer | > 30 | semanticscholar.org |

| Compound 8 | PC3 | Prostate Cancer | > 30 | semanticscholar.org |

| Compound 6 | SW620 | Colorectal Adenocarcinoma | > 30 | semanticscholar.org |

| Compound 8 | SW620 | Colorectal Adenocarcinoma | > 30 | semanticscholar.org |

| Compound 6 | Caki 1 | Kidney Cancer | > 100 | nih.gov |

| Compound 8 | Caki 1 | Kidney Cancer | > 100 | nih.gov |

| Compound 1c | HeLa | Cervical Carcinoma | Significant | nih.gov |

| Compound 1e | HeLa | Cervical Carcinoma | Significant | nih.gov |

| Compound 2d | HeLa | Cervical Carcinoma | Significant | nih.gov |

| Compound 3a | HeLa | Cervical Carcinoma | Significant | nih.gov |

| Compound 3d | HeLa | Cervical Carcinoma | Significant | nih.gov |

| Compound 6 | A549 | Lung Carcinoma | - | |

| Compound 8 | A549 | Lung Carcinoma | 3.5 ± 0.6 | nih.gov |

| Compound 6 | MCF-7 | Breast Adenocarcinoma | - | |

| Compound 8 | MCF-7 | Breast Adenocarcinoma | - | |

| Compound 6 | HT-29 | Colorectal Adenocarcinoma | - | |

| Compound 8 | HT-29 | Colorectal Adenocarcinoma | - | |

| Compound 6 | Colo 205 | Colorectal Adenocarcinoma | - | |

| Compound 8 | Colo 205 | Colorectal Adenocarcinoma | - | |

| Compound 6 | Skov-3 | Ovarian Cancer | - | |

| Compound 8 | Skov-3 | Ovarian Cancer | - | |

| Compound 6 | HL-60 | Promyelocytic Leukemia | - | |

| Compound 8 | HL-60 | Promyelocytic Leukemia | - | |

| Compound 6 | SGC7901 | Gastric Cancer | - | |

| Compound 8 | SGC7901 | Gastric Cancer | - | |

| Compound 6 | SR | - | - | |

| Compound 8 | SR | - | - | |

| Compound 6 | A2780 | Ovarian Cancer | - | |

| Compound 8 | A2780 | Ovarian Cancer | - |

"-" indicates that data was not available in the provided search results. "Significant" indicates that the source mentioned significant cytotoxic activity without providing a specific IC₅₀ value.

Elucidation of Cellular Mechanisms of Action

Understanding the mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Research has delved into several key cellular pathways that are targeted by this compound derivatives.

A primary mechanism of action for many of these derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov This is a highly regulated process that is essential for normal tissue development and for eliminating damaged or cancerous cells. nih.gov

Several techniques are used to study apoptosis induction. Annexin V-FITC staining is a common method that detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.govnih.gov Studies have shown that treatment with derivatives like compounds 6 and 8 leads to a significant increase in the percentage of apoptotic K562 cells, as determined by this assay. nih.gov Specifically, after exposure to compound 8 , a stronger Annexin V signal was observed, suggesting a more advanced stage of apoptosis compared to compound 6 . nih.gov Another study found that compound 8 induced late-stage apoptosis or necrosis in 36% of HepG2 cells and 35% of A549 cells. nih.gov

The activation of caspases , a family of proteases that execute the apoptotic program, is a hallmark of the caspase-dependent apoptotic pathway. nih.gov The Caspase-Glo 3/7 assay is used to measure the activity of caspase-3 and caspase-7, which are key effector caspases. nih.govnih.gov Research has demonstrated that compounds 6 and 8 can increase the activity of these caspases in K562 cells. nih.gov For instance, after a 48-hour exposure, compound 6 caused a 2.31-fold increase in caspase 3/7 activity, indicating strong pro-apoptotic potential. nih.gov While the effect of compound 8 was less pronounced in this specific assay, its ability to induce apoptosis was confirmed by other methods. nih.gov These findings suggest that the cytotoxic effects of these derivatives are, at least in part, mediated by the activation of caspase-dependent apoptosis. nih.govnih.gov

Another important mechanism of action for these benzofuran derivatives is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress within cancer cells. nih.govnih.gov ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death. nih.gov

Studies have shown that compounds 7 and 8 can increase ROS levels in cancer cells. nih.gov In HepG2 cells, compound 8 led to a 72% increase in fluorescence in a ROS detection assay, while compound 7 caused a 43% increase. nih.gov This suggests that the brominated derivative (compound 8 ) has a stronger pro-oxidative effect. nih.gov The increase in ROS can lead to lipid peroxidation, a process that damages cellular membranes. nih.gov Indeed, treatment with these compounds resulted in a significant increase in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, particularly in HepG2 cells. nih.gov The induction of oxidative stress is therefore considered a key contributor to the cytotoxic effects of these compounds. nih.govnih.gov

Microtubules are dynamic protein filaments that are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle. nih.govmdpi.com The disruption of microtubule dynamics is a well-established strategy in cancer therapy. nih.gov

Some derivatives of this compound have been identified as inhibitors of tubulin polymerization. researchgate.netnih.gov By binding to tubulin, the protein subunit of microtubules, these compounds can prevent its assembly into functional microtubules. nih.govmdpi.com This disruption of the microtubule network can lead to cell cycle arrest in the G2/M phase and ultimately induce mitotic catastrophe and cell death. nih.gov While some studies on specific halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate found a minimal effect on tubulin polymerization, other research has identified tubulin as a molecular target for certain benzofuran derivatives. nih.govnih.gov For example, one study mentioned that the most active benzofurans they investigated induce apoptosis in leukemia cells and identified tubulin as their molecular target. nih.gov Further investigation into the structure-activity relationships is needed to fully elucidate which derivatives are potent tubulin polymerization inhibitors.

Modulation of Anti-Apoptotic Protein Expression (e.g., Bcl2)

The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, or programmed cell death. Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov Research has shown that the sensitivity of multiple myeloma cells to the Bcl-2 selective antagonist venetoclax (B612062) is correlated with high Bcl-2 expression and low levels of Bcl-xL or Mcl-1. nih.gov Co-expression of Bcl-xL can confer resistance to venetoclax. nih.gov This highlights the importance of the expression profile of Bcl-2 family proteins in determining the effectiveness of targeted therapies. While direct studies on the modulation of Bcl-2 expression by this compound derivatives are not extensively detailed in the provided information, the induction of apoptosis by related benzofuran derivatives suggests a potential interaction with the apoptotic machinery, which includes the Bcl-2 family. nih.govresearchgate.net

Autophagy-Mediated Cell Death Pathways

Autophagy is a cellular process involving the degradation of cellular components, which can either promote cell survival or lead to cell death. Dysregulation of autophagy has been implicated in various diseases, including cancer. bmbreports.orgsemanticscholar.org Some studies have explored the role of autophagy in the cytotoxic effects of benzofuran derivatives. For instance, some novel 2-amino-1,4-naphthoquinone derivatives have been found to induce cell death in A549 lung cancer cells through the induction of autophagy. semanticscholar.org In the context of neurobiology, the suppression of glutamate-induced autophagy has been shown to be a neuroprotective strategy. bmbreports.org It has been demonstrated that certain benzofuran derivatives can induce cell death mediated by autophagy. nih.gov

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer treatment. nih.gov Several anti-tubulin drugs, which interfere with the cell's cytoskeleton, have been found to possess both anti-angiogenic and vascular-disrupting effects. nih.gov Research on α-substituted hetero-aromatic chalcone (B49325) hybrids, which can contain benzofuran moieties, has shown that these compounds can inhibit microtubule polymerization and exhibit anti-angiogenic activity. nih.gov Specifically, certain derivatives have been shown to inhibit the migration, invasion, and tube formation of vascular endothelial cells. nih.gov The anticancer effects of some benzofuran derivatives have been linked to the inhibition of angiogenesis. nih.gov

DNA Cleavage Activity Investigations

The ability of a compound to cleave DNA is a mechanism that can lead to cell death and is a desirable property for certain anticancer drugs. An electrochemical method has been developed for the synthesis of trans-2,3-dihydrobenzofuran derivatives. Among the synthesized compounds, several demonstrated notable DNA cleavage activity. researchgate.net Another study indicated that thymol, a monoterpene, can induce DNA damage through intercalation, leading to bacterial cell death. nih.gov

Antimicrobial Activity Assessments

Derivatives of this compound have also been evaluated for their ability to combat microbial infections.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Several studies have demonstrated the antibacterial potential of benzofuran derivatives against a range of bacteria.

In one study, a series of newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were screened for their antibacterial activity. nih.gov Among the tested compounds, one derivative showed moderate activity against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. nih.gov This compound was effective against several Gram-positive strains, with the exception of S. aureus NCTC 4163. nih.gov

The general class of monoterpenes, which can be related to the building blocks of some of these derivatives, has been extensively studied for antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov Their mechanism of action often involves the disruption of the bacterial cell membrane. nih.gov Similarly, metronidazole (B1676534), a well-known antimicrobial agent, is effective against a broad spectrum of both Gram-positive and Gram-negative organisms. beilstein-journals.org The incorporation of a 1H-1,2,3-triazole moiety into the metronidazole structure has been shown to enhance its antimicrobial activity. beilstein-journals.org

Antifungal Efficacy Studies

Benzofuran derivatives have demonstrated notable potential as antifungal agents. Research into aryl(benzofuran-2-yl)ketoximes and their related ether and ester compounds has shown significant antifungal activity. nih.gov Similarly, studies on aryl (3-methyl-benzofuran-2-yl) ketoximes and their derivatives also reported moderate antifungal activities. researchgate.net

The antifungal properties of benzofuran-based compounds are a recurring theme in scientific literature. nih.gov For instance, some 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives have been synthesized and evaluated for their antimicrobial effects. nih.gov While some derivatives showed moderate activity against tested microorganisms, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was identified as the most active against Staphylococcus aureus and Escherichia coli. nih.gov

Further investigations have revealed that substitutions on the benzofuran ring system can significantly influence antifungal efficacy. For example, converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, was found to drastically increase its antifungal activity. researchgate.net However, not all derivatives exhibit strong effects; compounds such as 1-(6-hydroxy-2-(prop-1-en-2-yl) benzofuran-5-yl) ethanone (B97240) and 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone have shown only weak antifungal activity against Candida albicans and Aspergillus flavus. ekb.eg

Antitubercular Activity Evaluation

The benzofuran scaffold is recognized as a promising framework for developing new antitubercular drugs. nih.govnih.gov The global health threat posed by multidrug-resistant tuberculosis (MDR-TB) has spurred extensive research into novel therapeutic agents, with benzofuran derivatives emerging as a significant area of interest. nih.gov

In silico studies, which use computer simulations to predict biological activity, have been employed to analyze the antitubercular potential of benzofuran and naphthofuran derivatives. nih.govnih.gov These studies suggest that derivatives of the benzofuran moiety could be developed into novel drugs against Mycobacterium tuberculosis (MTB). nih.govnih.gov One such study highlighted that Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate could be stabilized at the active site of the NarL protein, which is crucial for MTB's survival in anaerobic conditions. nih.gov

Furthermore, synthetic benzofuran derivatives have been evaluated for their ability to inhibit chorismate mutase, an essential enzyme in bacteria. acs.org Specific derivatives were found to exhibit 64–65% in vitro inhibition at a concentration of 30 mM, indicating their potential as lead compounds for new antitubercular agents. acs.org Benzofuroxan derivatives have also shown excellent potency against replicating and drug-resistant strains of M. tuberculosis. nih.gov

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's effectiveness. For benzofuran derivatives, MIC values have been determined against a variety of bacterial and fungal strains.

In one study, newly synthesized benzofuran derivatives were evaluated for their antimicrobial activity. nih.gov Four hydrophobic analogs demonstrated favorable antibacterial activities, with MIC80 values (the concentration required to inhibit 80% of growth) ranging from 0.39 to 3.12 µg/mL against bacteria such as Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, and Bacillus subtilis. nih.gov

Another study focused on derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one. nih.govresearchgate.net Within the tested group, one compound displayed moderate activity against Gram-positive bacterial strains, with MIC values between 16 and 64 µg/mL. nih.govresearchgate.net Research on 2-acyl-1,4-benzohydroquinone derivatives, which share structural similarities, found that 2-octanoylbenzohydroquinone was the most active, with MIC values ranging from 2 to 16 μg/mL against various Candida species and from 4 to 64 µg/mL against filamentous fungi. mdpi.com

| Compound Type | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Hydrophobic benzofuran analogs | Various Bacteria | 0.39-3.12 (MIC80) | nih.gov |

| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivative | Gram-positive strains | 16-64 | nih.govresearchgate.net |

| 2-Octanoylbenzohydroquinone | Candida species | 2-16 | mdpi.com |

| 2-Octanoylbenzohydroquinone | Filamentous fungi | 4-64 | mdpi.com |

Immunomodulatory Effects

Certain benzofuran derivatives have been shown to possess significant immunomodulatory properties, capable of altering the response of the innate immune system.

Modulation of Phagocyte Respiratory Burst (Chemiluminescence Assays)

The respiratory burst in phagocytic cells, like polymorphonuclear leukocytes (PMNs), is a critical component of the immune response to pathogens. A study on 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, isolated from Petasites hybridus, and its synthetic benzoxazepine derivatives evaluated their effects on this process using luminol- and lucigenin-based chemiluminescence assays. nih.gov

The natural compound 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone demonstrated stronger inhibition of the luminol-enhanced chemiluminescence of PMNs than acetylsalicylic acid. nih.gov Among its synthetic derivatives, one compound was found to be the most effective at inhibiting luminol-enhanced chemiluminescence and also strongly inhibited lucigenin-enhanced chemiluminescence, with IC50 values lower than that of acetylsalicylic acid. nih.gov These results indicate that these compounds can effectively modulate the production of reactive oxygen species by phagocytes.

Inhibition of Polymorphonuclear Leukocyte (PMN) Chemotactic Migration

The directed migration of PMNs, known as chemotaxis, is essential for their accumulation at sites of inflammation. The same study that investigated the respiratory burst also assessed the effect of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone and its derivatives on PMN chemotaxis using the Boyden chamber technique. nih.gov

The parent compound, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, inhibited PMN chemotaxis with an IC50 value comparable to that of ibuprofen. nih.gov One of its synthetic benzoxazepine derivatives proved to be the most active inhibitor of PMN migration, showing an activity five times stronger than ibuprofen. nih.gov This highlights the potential of these benzofuran derivatives to act as potent anti-inflammatory agents by interfering with leukocyte trafficking.

Regulation of Proinflammatory Cytokine Secretion (e.g., Interleukin-6 (IL-6))

Proinflammatory cytokines, such as Interleukin-6 (IL-6), play a central role in orchestrating inflammatory responses. Several studies have demonstrated that derivatives of this compound can regulate the secretion of these critical mediators.

In one study, two newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to significantly inhibit the release of IL-6 in K562 chronic myelogenous leukemia cells. nih.govresearchgate.net One compound reduced the level of IL-6 by 50%, while the other caused a 40% reduction. nih.gov Further research suggests that benzofuran-piperazine hybrids have the potential to reduce the expression of IL-1β, TNF-α, and IL-6, with their anti-inflammatory mechanism potentially linked to the NF-κB and MAPK signaling pathways. nih.gov

| Compound | Cell Line | % Reduction in IL-6 | Reference |

|---|---|---|---|

| Compound 6 (a brominated derivative) | K562 | 50% | nih.gov |

| Compound 8 (a brominated derivative) | K562 | 40% | nih.gov |

Other Reported Biological Activities of Benzofuran Derivatives with Potential Relevance

Benzofuran derivatives have been the subject of numerous studies, revealing a broad spectrum of pharmacological effects. nih.govresearchgate.net These activities underscore the versatility of the benzofuran scaffold as a template for the design and development of novel therapeutic agents. nih.govnih.gov

Recent research has identified benzofuran derivatives as a promising class of antiviral agents. rsc.org A series of these compounds were found to act as agonists of the Stimulator of Interferon Genes (STING), a key protein in the innate immune system. nih.gov By activating STING, these derivatives induce the production of type I interferons (IFN-I), which in turn inhibit viral replication. nih.gov This mechanism of action has shown efficacy against human coronaviruses, including SARS-CoV-2, with some derivatives demonstrating inhibitory effects at nanomolar concentrations. nih.gov

Further studies have explored the antiviral activity of other benzofuran derivatives against a range of DNA and RNA viruses. nih.gov For instance, specific long-chain alkoxy-substituted benzofuranyl ethanone derivatives, such as 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone, have demonstrated targeted activity against the respiratory syncytial virus (RSV). nih.gov Another compound, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus. nih.gov Additionally, certain benzofuran derivatives isolated from Eupatorium adenophorum have shown antiviral effects against RSV strains. rsc.org High-throughput screening has also identified benzofuran-type compounds as potential inhibitors of the hepatitis C virus (HCV) by significantly reducing intracellular viral levels. rsc.org

Table 1: Antiviral Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Virus | Target/Mechanism | Reference |

|---|---|---|---|

| Benzofuran Derivatives | Human Coronaviruses (229E, SARS-CoV-2) | STING Agonists, IFN-I Induction | nih.gov |

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | Not specified | nih.gov |

| 1-(7-tridecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | Not specified | nih.gov |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A Virus | Not specified | nih.gov |

| Benzofuran derivative from Eupatorium adenophorum | Respiratory Syncytial Virus (RSV) | Not specified | rsc.org |

| Benzofuran-type compounds | Hepatitis C Virus (HCV) | Reduction of intracellular viral levels | rsc.org |

The antioxidant properties of benzofuran derivatives have been extensively investigated. nih.govresearchgate.net These compounds are recognized for their ability to scavenge free radicals, a key factor in oxidative stress-related cellular damage. nih.gov The antioxidant capacity of benzofurans is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals. rsc.orgmdpi.com

Studies have shown that the transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton can enhance antioxidant activity. nih.gov A variety of substituted benzofuran derivatives have demonstrated significant antioxidant activity in vitro, as determined by methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. rsc.orgnih.gov For example, a series of synthesized benzofuran derivatives, including compounds with specific substitution patterns, exhibited very good antioxidant activity. nih.gov Furthermore, benzofuran-stilbene hybrid compounds have been studied for their antioxidative activities, with the mechanism proposed to involve hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET), depending on the solvent environment. rsc.org Notably, 3-hydroxy-benzofuran-2-one derivatives bearing hydroxyl groups on the aromatic ring have shown promising antioxidant capacity. mdpi.com

Table 2: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Method of Evaluation | Key Findings | Reference |

|---|---|---|---|

| Substituted Benzofuran Derivatives | DPPH radical scavenging assay | Several compounds showed very good antioxidant activity. | nih.gov |

| 1,3-Benzofuran Derivatives | Not specified | Exhibited antioxidant activities with EC50 values in the mM range. | rsc.org |

| Benzofuran Ester Derivative (Compound 64) | DPPH free radical scavenging | Showed the highest free radical scavenging activity among tested compounds. | rsc.org |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative | Not specified | Exhibited moderate to appreciable antioxidant activity. | rsc.org |

| Benzofuran–stilbene hybrid compounds | DFT calculations | Antioxidative activity is influenced by the environment, proceeding via HAT or SPL–ET mechanisms. | rsc.org |

| 3-hydroxy-benzofuran-2-one derivative (Compound 20) | DPPH assay | Showed better antioxidant capacity than Trolox. | mdpi.com |

Benzofuran derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. nih.govresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways. mdpi.comnih.gov

Several studies have demonstrated the ability of benzofuran derivatives to suppress inflammation. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and chemokine (C-C) ligand 2 (CCL2) in macrophages. nih.govnih.gov The presence of fluorine, bromine, and hydroxyl or carboxyl groups on the benzofuran scaffold appears to enhance these anti-inflammatory effects. nih.gov

Furthermore, new heterocyclic/benzofuran hybrids have been synthesized and evaluated for their anti-inflammatory activity. mdpi.com One such compound, a piperazine/benzofuran hybrid, exhibited a significant inhibitory effect on NO production and was found to modulate the inflammatory process by affecting neutrophils, leukocytes, and lymphocytes, and reducing the levels of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com The anti-inflammatory mechanism of these hybrids is suggested to be related to the NF-κB and MAPK signaling pathways. mdpi.com Benzofuran-pyrazole based compounds have also shown substantial anti-inflammatory effects, as evaluated by the HRBC membrane stabilization assay. researchgate.net

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Mechanism of Action/Target | Key Findings | Reference |

|---|---|---|---|

| Fluorinated benzofuran and dihydrobenzofuran derivatives | Inhibition of COX-2, NOS2, PGE2, NO, IL-6, CCL2 | Six of nine tested compounds suppressed LPS-stimulated inflammation. | nih.gov |

| Piperazine/benzofuran hybrid (Compound 5d) | Inhibition of NO production, modulation of NF-κB and MAPK pathways | Exhibited excellent inhibitory effect on NO generation and reduced pro-inflammatory cytokines. | mdpi.com |

| Benzofuran-pyrazole based compounds | HRBC membrane stabilization | Most compounds showed substantial anti-inflammatory effects. | researchgate.net |

| 2-benzylbenzofurane-imidazole hybrid and 2-(4-imidazoyl benzoyl)benzofuran | Not specified | Possess excellent anti-inflammatory effects. | mdpi.com |

| Benzofuran derivatives with oxadiazole, pyrazole (B372694), benzotriazole (B28993), and 1,3,4-thiadiazole (B1197879) nuclei | Not specified | Found to possess good anti-inflammatory activity. | mdpi.com |

Benzofuran derivatives have shown considerable promise as antihyperglycemic agents, with research focusing on their ability to improve glucose metabolism and inhibit key enzymes involved in carbohydrate digestion. nih.govnih.govrsc.org

A series of benzofuran-based chromenochalcones have been synthesized and evaluated for their antidiabetic activities. nih.govrsc.org Several of these compounds demonstrated significant glucose uptake stimulatory effects in skeletal muscle cells and a reduction in blood glucose levels in streptozotocin (B1681764) (STZ)-induced diabetic rat models. nih.govrsc.org One particularly effective compound improved postprandial and fasting blood glucose levels, oral glucose tolerance, and serum insulin (B600854) levels in db/db mice. nih.govrsc.org

Other studies have focused on the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. nih.gov A series of 2-acylbenzofurans were synthesized and found to be potent inhibitors of α-glucosidase, with some compounds exhibiting hypoglycemic activity exceeding that of the reference drug acarbose. nih.gov Furthermore, arylbenzofuran derivatives isolated from Morus mesozygia have been identified as inhibitors of α-glucosidase, with one new derivative showing better inhibitory activity than acarbose. frontiersin.org These findings suggest that benzofuran derivatives could be valuable leads for the development of new treatments for diabetes mellitus. nih.govfrontiersin.org

Table 4: Antihyperglycemic Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Mechanism of Action/Target | Key Findings | Reference |

|---|---|---|---|

| Benzofuran-based chromenochalcones | Stimulation of glucose uptake in skeletal muscle cells | Significant reduction in blood glucose levels in diabetic rat models. | nih.govrsc.org |

| 2-acylbenzofurans | α-glucosidase inhibition | Potent inhibitors with hypoglycemic activity exceeding acarbose. | nih.gov |

| Arylbenzofuran derivatives from Morus mesozygia | α-glucosidase inhibition | One new derivative showed better inhibitory activity than acarbose. | frontiersin.org |

Certain benzofuran derivatives have been reported to possess analgesic properties, suggesting their potential as pain-relieving agents. researchgate.netnih.govresearchgate.net

Research on bioactive compounds from Cortex Mori Radicis has identified benzofuran-type stilbenes with significant analgesic activities. nih.govresearchgate.net Specifically, moracin O and moracin P demonstrated a remarkable inhibition of acetic acid-induced pain in animal models. nih.govresearchgate.net The proposed mechanism for their analgesic and neuroprotective effects involves the modulation of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) pathway. nih.govresearchgate.net While the analgesic potential of many benzofuran derivatives is still an emerging area of research, these findings highlight a promising avenue for the development of new pain management therapies.

Table 5: Analgesic Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Mechanism of Action/Target | Key Findings | Reference |

|---|---|---|---|

| Moracin O | Mediated by mGluR1 pathway | Remarkable inhibition of acetic acid-induced pain. | nih.govresearchgate.net |

| Moracin P | Mediated by mGluR1 pathway | Remarkable inhibition of acetic acid-induced pain. | nih.govresearchgate.net |

The benzofuran scaffold has also been explored for its potential in combating parasitic infections. nih.govresearchgate.net While research in this area is not as extensive as for other biological activities, some studies have indicated promising results.

In the context of antimalarial drug discovery, the inclusion of a benzofuran ring in certain compound series has been investigated. nih.gov One study noted that incorporating a phenol (B47542) group within a benzofuran ring abolished the antimalarial activity of a series of 2-amino-1-(2-hydroxyphenyl)benzimidazoles, suggesting that structural modifications around the benzofuran core are critical for antiparasitic efficacy. nih.gov The broad therapeutic potential of benzofuran derivatives, as mentioned in several reviews, often includes antiparasitic activity as a possible application, indicating that this remains an area of interest for future research. nih.govnih.govresearchgate.net

Table 6: Mention of Antiparasitic Activity of Benzofuran Derivatives

| Compound/Derivative | Parasite | Key Findings | Reference |

|---|---|---|---|

| 2-amino-1-(2-hydroxyphenyl)benzimidazoles with a benzofuran ring | Plasmodium falciparum | Inclusion of the benzofuran ring abolished antimalarial activity in this specific series. | nih.gov |

| General Benzofuran Derivatives | Not specified | Listed as a potential therapeutic application in several reviews. | nih.govnih.govresearchgate.net |

Medicinal Chemistry and Drug Discovery Implications of the 1 6 Methylbenzofuran 2 Yl Ethanone Scaffold

Rational Design and Development of Novel Lead Compounds from the Benzofuran (B130515) Core

The rational design of new drugs often involves modifying a known active scaffold, like benzofuran, to enhance its therapeutic properties. nih.govnih.gov A key strategy is the creation of hybrid molecules, which combine the benzofuran core with other pharmacologically active moieties such as chalcones, triazoles, piperazines, or imidazoles. nih.gov This approach aims to leverage the synergistic cytotoxic effects of the combined structures, leading to the development of potent anticancer agents. nih.gov

Another successful design strategy involves creating dual-target inhibitors. For example, by modifying the C-5 position of the 2-aroyl benzo[b]furan scaffold, researchers have developed compounds that can simultaneously inhibit both tubulin and histone deacetylase (HDAC), potentially amplifying their antitumor effects. nih.gov This strategy helps to overcome the limitations of single-target agents and combination therapies, such as drug-drug interactions and adverse effects. nih.gov

Prodrug Design Strategies Utilizing 1-(6-Methylbenzofuran-2-yl)ethanone Derivatives

Prodrugs are inactive or less active derivatives of a drug that are converted into the active form within the body. google.com This approach is particularly useful for overcoming challenges related to a drug's solubility, permeability, and stability. nih.gov For instance, the poor cellular permeability of a drug due to ionizable groups can be improved by incorporating hydrophobic chains, creating a "double-prodrug" that enhances oral absorption. nih.gov

A notable example is the development of prodrugs for (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide, a potent inhibitor of the bacterial enzyme FabI. google.com These prodrugs are designed to be stable in solid form, highly soluble in water, and bioavailable, releasing the active compound after administration. google.com

Advanced Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies help in identifying the key structural features required for potent and selective therapeutic effects.

Influence of Substituents on Cytotoxicity and Selectivity

The type and position of substituents on the benzofuran ring significantly impact its cytotoxic properties. nih.gov Earlier SAR studies highlighted that substitutions at the C-2 position, such as ester or heterocyclic rings, were critical for cytotoxic activity. nih.gov The introduction of substituents like methoxy (B1213986) (-OCH3) and ethoxy (-OCH2CH3) on the benzene (B151609) ring can influence the compound's lipophilicity and, consequently, its ability to cross cell membranes. nih.gov For example, modifications at the C-5 position of the 2-aroyl benzo[b]furan ring have been shown to be well-tolerated, allowing for the attachment of other functional groups to create dual-target inhibitors. nih.gov